The peptide A20FMDV2 originates from the foot-and-mouth disease virus and has been modified to enhance its stability and binding affinity. It is classified under peptide-based radiopharmaceuticals used for imaging specific tumor markers. The fluorine-18 labeling allows for non-invasive imaging techniques, making it a valuable tool in oncology research and clinical diagnostics.
The synthesis of [^18F]FB-A20FMDV2 involves a fully automated process compliant with good manufacturing practices (GMP). The synthesis typically includes several steps:
The entire synthesis can be completed within approximately 180 minutes, yielding around 800 MBq of the final product with a high radiochemical purity exceeding 97% .
The molecular structure of [^18F]FB-A20FMDV2 consists of a 20-amino-acid linear peptide sequence that includes specific motifs crucial for binding to integrin αvβ6. The key sequence "RGDLXXL" within the peptide enhances its affinity towards the target integrin . The compound's structure allows it to effectively interact with cancer cells expressing this integrin, making it suitable for targeted imaging applications.
The chemical reactions involved in synthesizing [^18F]FB-A20FMDV2 primarily focus on radiolabeling and conjugation processes:
These reactions are critical for ensuring that the radiotracer remains intact during imaging procedures, allowing for accurate diagnostic results .
The mechanism of action of [^18F]FB-A20FMDV2 involves binding to integrin αvβ6 on tumor cells. Upon administration, the radiotracer circulates through the bloodstream and selectively binds to αvβ6-expressing cells. This selective binding enables visualization of tumors during PET scans. Studies have shown that after intravenous administration, the tracer exhibits rapid metabolism, with only a small percentage remaining intact in circulation after 30 minutes .
[^18F]FB-A20FMDV2 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for clinical applications.
[^18F]FB-A20FMDV2 has several scientific applications:
Integrin αvβ6 belongs to the Arginine-Glycine-Aspartic acid (RGD) recognition subset of integrin receptors. This epithelial-specific transmembrane glycoprotein exhibits tightly regulated expression, remaining low or undetectable in most healthy adult tissues. However, pathological overexpression occurs in numerous carcinomas—including pancreatic, colorectal, cervical, lung, breast, and head-and-neck cancers—where it correlates strongly with aggressive tumor progression, metastasis, and poor clinical prognosis. Kaplan-Meier analyses demonstrate striking reductions in median survival among patients with high αvβ6 expression in colorectal carcinomas (488 cases) and idiopathic pulmonary fibrosis (43 subjects) [1]. Mechanistically, αvβ6 contributes to oncogenesis and fibrosis through multiple pathways:
Table 1: Clinical Significance of Integrin αvβ6 Overexpression
| Disease Category | Specific Conditions | Prognostic Correlation | Detection Method |
|---|---|---|---|
| Oncology | Pancreatic ductal adenocarcinoma | Reduced median survival | IHC, mRNA [1] [2] |
| Colorectal carcinoma | 48% reduction in median survival | mRNA [1] | |
| Pulmonology | Idiopathic pulmonary fibrosis (IPF) | Increased mortality | IHC [1] |
| Infectious Disease | COVID-19 lung injury | Patchy moderate uptake in post-acute phase | PET [4] |
Targeting αvβ6 presents unique challenges due to structural similarities within the RGD-integrin family (e.g., αvβ3, αvβ5, α5β1). Antibodies offer high specificity but exhibit suboptimal pharmacokinetics for imaging, including slow blood clearance and poor tissue penetration. Peptide-based probes address these limitations through:
Despite these advantages, unmodified peptides face proteolytic degradation. Exopeptidases cleave terminal residues, while endopeptidases (e.g., trypsin at Lysine^16, chymotrypsin at Leucine^13) hydrolyze internal bonds. Plasma stability assays reveal >50% degradation of native A20FMDV2 within 4 hours in human serum [3].
The development of A20FMDV2 as a clinical vector spans three decades, evolving from virology studies to positron emission tomography applications:
Table 2: Evolution of A20FMDV2-Based Molecular Probes
| Year | Development Milestone | Affinity/Selectivity | Key Advantage |
|---|---|---|---|
| 2007 | [18F]fluorobenzoate-A20FMDV2 ([18F]IMAFIB) | KD: 0.22 nanomolar [1] | First PET tracer for αvβ6 |
| 2009 | [18F]fluorobenzoate-Polyethylene glycol^28-A20FMDV2 | IC50: 3–6 nanomolar [2] | 60% cell binding vs. <10% for non-PEGylated |
| 2015 | Bi-PEGylated [18F]fluorobenzoate-Polyethylene glycol^28-A20FMDV2-Polyethylene glycol^28 | Tumor/pancreas ratio: 23:1 [5] | Synergistic pharmacokinetic enhancement |
| 2020 | Good Manufacturing Practice production of [18F]fluorobenzoate-A20FMDV2 | Molar activity: 150 gigabecquerel/μmol [1] | Clinical translation for fibrosis imaging |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1